Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Methyl 3-(4-fluorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Methyl 3-(4-methylphenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
Methyl 3-(4-bromophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C24H20BrN3O3 |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-2-(4-ethylanilino)-4-oxoquinazoline-7-carboxylate |
InChI |
InChI=1S/C24H20BrN3O3/c1-3-15-4-9-18(10-5-15)26-24-27-21-14-16(23(30)31-2)6-13-20(21)22(29)28(24)19-11-7-17(25)8-12-19/h4-14H,3H2,1-2H3,(H,26,27) |
InChI Key |
NGIVILXSXLGRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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